3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride
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Overview
Description
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride is a complex organic compound that features a thiophene ring substituted with a sulfonyl chloride group and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride typically involves multiple steps. One common method includes the reaction of thiophene-2-sulfonyl chloride with 2,5,5-trimethyl-1,3-dioxane under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in modifying biomolecules and synthesizing complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl Chloride: Lacks the dioxane ring, making it less sterically hindered.
2,5,5-trimethyl-1,3-dioxane: Lacks the thiophene and sulfonyl chloride groups, making it less reactive.
Uniqueness
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride is unique due to the combination of the thiophene ring, sulfonyl chloride group, and dioxane ring. This combination imparts specific reactivity and steric properties that are not present in the individual components or other similar compounds.
Properties
Molecular Formula |
C11H15ClO4S2 |
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Molecular Weight |
310.8 g/mol |
IUPAC Name |
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO4S2/c1-10(2)6-15-11(3,16-7-10)8-4-5-17-9(8)18(12,13)14/h4-5H,6-7H2,1-3H3 |
InChI Key |
FNMOQRSIABBXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)(C)C2=C(SC=C2)S(=O)(=O)Cl)C |
Origin of Product |
United States |
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